(S)-2-Methyl-2-phenylpiperidine
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Overview
Description
(S)-2-Methyl-2-phenylpiperidine is a chiral piperidine derivative with a phenyl group and a methyl group attached to the nitrogen-containing six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methyl-2-phenylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate chiral precursor, such as (S)-phenylalanine.
Cyclization: The chiral precursor undergoes cyclization to form the piperidine ring. This can be achieved through various methods, including reductive amination or cyclization of amino alcohols.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Catalysis: Employing chiral catalysts to ensure the selective formation of the (S)-enantiomer.
Automation: Implementing automated systems for continuous production and monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Methyl-2-phenylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as secondary amines.
Substitution: The phenyl group or the methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
(S)-2-Methyl-2-phenylpiperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a ligand for various receptors.
Industrial Applications: The compound is utilized in the production of fine chemicals and as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-2-Methyl-2-phenylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the target being studied.
Comparison with Similar Compounds
2-Methyl-2-phenylpyrrolidine: A structurally similar compound with a five-membered ring instead of a six-membered piperidine ring.
2-Methyl-2-phenylmorpholine: Another similar compound with an oxygen atom in the ring structure.
2-Methyl-2-phenylpyridine: A compound with a nitrogen atom in the ring but lacking the piperidine structure.
Uniqueness: (S)-2-Methyl-2-phenylpiperidine is unique due to its specific chiral configuration and the presence of both a phenyl and a methyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-methyl-2-phenylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(9-5-6-10-13-12)11-7-3-2-4-8-11/h2-4,7-8,13H,5-6,9-10H2,1H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNODMVWOCAIEF-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCCN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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